3-[2-(Difluoromethoxy)phenyl]-5-methylaniline
Description
Properties
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c1-9-6-10(8-11(17)7-9)12-4-2-3-5-13(12)18-14(15)16/h2-8,14H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWJRXZTZTUQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of the methylaniline group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(Difluoromethoxy)phenyl]-5-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activities or receptor interactions, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and reported activities of 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline and related compounds:
Key Differences and Implications
Substituent Effects on Bioactivity: The difluoromethoxy group in this compound is electron-withdrawing, which may enhance stability against oxidative metabolism compared to methoxy or methyl groups . This property is critical in roflumilast, where the difluoromethoxy group contributes to its nanomolar potency against PDE4 .
Positional Isomerism :
- The 3-[2-(Difluoromethoxy)phenyl] substitution in the target compound introduces a biphenyl motif, which could enhance binding affinity in enzyme pockets compared to simpler anilines (e.g., 2-Fluoro-5-methylaniline) .
Synthetic Utility :
- Compounds like 2-(Difluoromethoxy)-5-methylaniline and 2-Methoxy-5-methylaniline are frequently used as intermediates. For example, describes a synthesis route for a related difluoromethoxy-containing isoxazole-aniline hybrid, highlighting the utility of such building blocks in drug discovery .
Research Findings and Limitations
- Roflumilast () demonstrates the therapeutic impact of difluoromethoxy groups in PDE4 inhibition, with IC₅₀ values in the low nM range across leukocyte subtypes . However, this compound lacks direct activity data, necessitating caution in extrapolating results.
Biological Activity
3-[2-(Difluoromethoxy)phenyl]-5-methylaniline is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral properties. The compound is structurally related to several drug candidates, notably S-217622, which has been studied for its efficacy against SARS-CoV-2. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoromethoxy group attached to a phenyl ring, which is further substituted by a methyl group and an amine functional group. The presence of the difluoromethoxy moiety enhances lipophilicity and may influence its biological interactions.
Research indicates that the compound acts primarily as an inhibitor of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. The binding affinity of similar compounds has been characterized through various studies:
- Binding Affinity : S-217622, a derivative closely related to this compound, exhibited an IC50 value of 0.013 μM against the 3CL protease, demonstrating potent inhibitory action .
- Antiviral Activity : The EC50 value for S-217622 was reported at 0.37 μM, indicating effective antiviral activity in vitro .
Pharmacokinetics
The pharmacokinetic profile of this compound and its analogs suggests favorable characteristics for oral administration:
- Metabolic Stability : Studies show high metabolic stability in human and rat liver microsomes (96% and 88%, respectively) .
- Oral Bioavailability : High oral absorption rates (97%) were observed in animal models, supporting its potential as an effective oral therapeutic agent .
- Clearance Rates : Low clearance rates (1.70 mL/min/kg in rats) suggest prolonged systemic exposure post-administration .
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of compounds related to this compound:
-
COVID-19 Treatment : In preclinical models, S-217622 demonstrated significant efficacy against SARS-CoV-2 infection in mice, with viral titers reaching near undetectable levels at doses ≥16 mg/kg .
Dose (mg/kg) Viral Titer (log TCID50/mL) 2 >1.80 8 <1.80 16 Near lower limit 32 Near lower limit - Comparative Studies : The pharmacokinetic profiles were superior in non-rodent models (monkeys and dogs), with longer elimination half-lives (approximately 10 hours in monkeys and 30 hours in dogs), indicating potential for once-daily dosing regimens .
Q & A
Q. What are the optimal synthetic routes for 3-[2-(Difluoromethoxy)phenyl]-5-methylaniline, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Synthetic Strategy: Start with a substituted aniline precursor (e.g., 5-methylaniline). Introduce the difluoromethoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, react 2-fluorophenol derivatives with difluoromethylating agents (e.g., ClCF₂O−) in the presence of a base (K₂CO₃ or Cs₂CO₃) .
- Optimization: Use polar aprotic solvents (DMF, DMSO) at 80–120°C. Monitor reaction progress via HPLC or GC-MS to identify side products (e.g., over-fluorination). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Enhancement: Catalytic systems like CuI/1,10-phenanthroline can accelerate coupling reactions. Control moisture rigorously to avoid hydrolysis of the difluoromethoxy group .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns. The difluoromethoxy group (−OCF₂H) shows characteristic ¹⁹F splitting (δ ~80–85 ppm, J₆₆ Hz) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI/TOF) to verify molecular ion ([M+H]⁺) and rule out impurities.
- X-ray Crystallography: If crystals are obtainable, analyze to resolve stereoelectronic effects of the difluoromethoxy group on aromatic ring planarity .
- Thermal Analysis: DSC/TGA to assess stability, with decomposition temperatures >200°C typical for fluorinated anilines .
Advanced Research Questions
Q. What computational approaches are effective in predicting the biological interactions of this compound?
Methodological Answer:
- Electronic Structure Modeling: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting regions for hydrogen bonding (amine group) and hydrophobic interactions (difluoromethoxy) .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., cytochrome P450 enzymes). The difluoromethoxy group’s lipophilicity enhances membrane permeability, which can be quantified via logP calculations .
- MD Simulations: Run 100-ns trajectories to assess binding stability in lipid bilayers or protein active sites, focusing on fluorine’s van der Waals interactions .
Q. How can conflicting reports on the compound’s biological activity be systematically addressed?
Methodological Answer:
- Assay Validation:
- Confirm compound purity (>95% via HPLC) to exclude off-target effects from impurities .
- Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate binding affinity.
- Metabolic Stability: Test in vitro liver microsomes to identify if rapid metabolism (e.g., deamination) explains variability in IC₅₀ values .
- Structural Analogues: Compare activity with derivatives lacking the difluoromethoxy group to isolate its contribution to potency .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
Methodological Answer:
- Directing Groups: The −NH₂ group directs electrophiles (e.g., nitration, halogenation) to para positions. Protect the amine with acetyl if ortho substitution is desired .
- Solvent Effects: Use low-polarity solvents (toluene) to favor kinetic control and meta/para ratios. Additives like BF₃·Et₂O can enhance electrophile activation .
- In Situ Monitoring: Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
